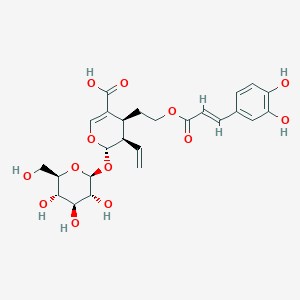![molecular formula C5H5NO3S B141685 Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) CAS No. 146697-42-9](/img/structure/B141685.png)
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) is a heterocyclic compound with the molecular formula C₅H₅NO₃S and a molecular weight of 159.163 g/mol This compound is characterized by its unique structure, which includes a thieno[3,4-d]isoxazole ring system with a dioxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thieno[3,4-d]isoxazole derivatives, which are subjected to oxidation reactions to introduce the dioxide functional group . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups on the ring system are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol or sulfide derivatives.
Applications De Recherche Scientifique
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) can be compared with other similar compounds, such as:
Thieno[3,4-d]isoxazole derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Isoxazole derivatives: These compounds have a similar isoxazole ring system but may lack the thieno component, resulting in different reactivity and applications.
Sulfone derivatives: Compounds with sulfone groups can be compared based on their oxidation states and functional group interactions.
The uniqueness of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) lies in its specific ring system and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
146697-42-9 |
|---|---|
Formule moléculaire |
C5H5NO3S |
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
4,6-dihydrothieno[3,4-d][1,2]oxazole 5,5-dioxide |
InChI |
InChI=1S/C5H5NO3S/c7-10(8)2-4-1-6-9-5(4)3-10/h1H,2-3H2 |
Clé InChI |
CJCVKWWSYIEXRC-UHFFFAOYSA-N |
SMILES |
C1C2=C(CS1(=O)=O)ON=C2 |
SMILES canonique |
C1C2=C(CS1(=O)=O)ON=C2 |
Synonymes |
Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B141602.png)


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)


![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)







